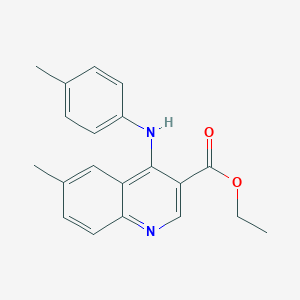
Ethyl 6-methyl-4-(4-toluidino)-3-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-methyl-4-(4-toluidino)-3-quinolinecarboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methyl-4-(4-toluidino)-3-quinolinecarboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions: The introduction of the 4-[(4-methylphenyl)amino] group can be achieved through a nucleophilic aromatic substitution reaction. This involves reacting the quinoline core with 4-methylphenylamine under suitable conditions.
Esterification: The final step involves the esterification of the carboxylic acid group at the 3-position of the quinoline ring with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-4-(4-toluidino)-3-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group, enhancing the compound’s biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and amines are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amino derivatives.
Scientific Research Applications
Ethyl 6-methyl-4-(4-toluidino)-3-quinolinecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent. Its quinoline core is known to interact with various biological targets, making it a valuable scaffold for drug development.
Biological Studies: Researchers use this compound to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 6-methyl-4-(4-toluidino)-3-quinolinecarboxylate involves its interaction with specific molecular targets in the body. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells and viruses. Additionally, the compound can inhibit enzymes involved in critical biological pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Ethyl 6-methyl-4-(4-toluidino)-3-quinolinecarboxylate can be compared with other quinoline derivatives such as:
Chloroquine: Used as an antimalarial drug, chloroquine has a similar quinoline core but different substituents, leading to distinct biological activities.
Quinoline N-oxides: These compounds are intermediates in organic synthesis and have different reactivity compared to the parent quinoline.
4-Aminoquinoline: This compound is another antimalarial agent with a different substitution pattern, affecting its mechanism of action and therapeutic use.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H20N2O2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
ethyl 6-methyl-4-(4-methylanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C20H20N2O2/c1-4-24-20(23)17-12-21-18-10-7-14(3)11-16(18)19(17)22-15-8-5-13(2)6-9-15/h5-12H,4H2,1-3H3,(H,21,22) |
InChI Key |
FZWZFNMRHHOZJW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)C)C |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















